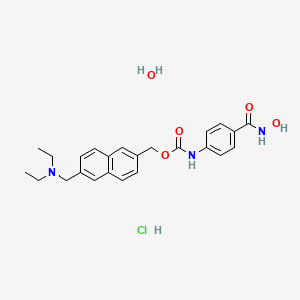

Givinostat hydrochloride hydrate

Descripción

Givinostat hydrochloride monohydrate (CAS No. 732302-99-7), also known as ITF2357 hydrochloride monohydrate, is a hydroxamic acid-derived histone deacetylase (HDAC) inhibitor with potent anti-inflammatory and antineoplastic activities. Its molecular formula is C₂₄H₂₇N₃O₄·HCl·H₂O, and it has a molar mass of 475.97 g/mol . The compound selectively inhibits HDAC isoforms, including HDAC1 (IC₅₀ = 198 nM), HDAC2 (IC₅₀ = 10 nM), and HDAC3 (IC₅₀ = 157 nM), making it a key therapeutic agent for conditions like Duchenne Muscular Dystrophy (DMD) and hematologic malignancies .

Propiedades

IUPAC Name |

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKZBBDJSKCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732302-99-7 | |

| Record name | Givinostat hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Givinostat hydrochloride monohydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Pharmaceutical Preparation Methods

Aqueous Suspension Formulation

The most extensively documented method involves preparing an oral suspension optimized for stability and patient compliance. The patented process comprises the following steps:

- Buffer System Preparation : A citrate buffer (pH 4.0–6.0) is prepared using citric acid and sodium hydroxide. This buffer minimizes hydrolysis and oxidation of the active ingredient.

- Excipient Integration : Sucrose (20–30% w/v) and sodium saccharin (0.1–0.5% w/v) are dissolved in the buffer to mask the compound’s bitter taste.

- Suspension Formation : Givinostat hydrochloride monohydrate (5–10% w/v) is dispersed into the mixture under mechanical stirring (500–1,000 rpm).

- Stabilization : Hydroxypropyl methylcellulose (HPMC; 0.5–1.5% w/v) is added to prevent sedimentation, followed by homogenization at 10,000–15,000 psi for 5–10 cycles.

- Preservation : Methylparaben and propylparaben (0.1–0.3% w/v) are incorporated to inhibit microbial growth.

Key Parameters :

- pH: Maintained at 4.5–5.5 to prevent degradation.

- Temperature: Controlled below 30°C during mixing to avoid thermal stress.

Table 1: Composition of Givinostat Hydrochloride Monohydrate Oral Suspension

| Component | Concentration (% w/v) | Function |

|---|---|---|

| Givinostat HCl monohydrate | 5.0–10.0 | Active ingredient |

| Citric acid | 0.5–1.5 | Buffer agent |

| Sodium hydroxide | q.s. to pH 5.0 | pH adjustment |

| Sucrose | 20.0–30.0 | Sweetening agent |

| Sodium saccharin | 0.1–0.5 | Sweetening agent |

| HPMC | 0.5–1.5 | Suspending agent |

| Methylparaben | 0.1–0.2 | Preservative |

| Propylparaben | 0.01–0.1 | Preservative |

Solubilization for Preclinical Studies

For in vivo studies requiring high bioavailability, a simplified dissolution method is employed:

- Heated Dissolution : Givinostat hydrochloride monohydrate is dissolved in purified water at 90°C with continuous stirring until a clear solution forms (typically 15–30 minutes).

- Cooling and Administration : The solution is cooled to 25°C and administered via oral gavage or intraperitoneal injection.

Advantages :

Stability and Quality Control

Physical Stability of Suspensions

The patented formulation demonstrates exceptional stability under accelerated conditions (40°C, 75% RH for 6 months):

- Particle Size : Maintained below 50 µm (D90) to ensure uniform dispersion.

- pH Drift : Less than 0.2 units, indicating minimal chemical degradation.

- Assay Potency : Retains 95–98% of initial concentration, confirming robustness against hydrolysis.

Table 2: Stability Profile of Givinostat Oral Suspension

| Parameter | Initial Value | 3 Months | 6 Months |

|---|---|---|---|

| Assay (%) | 100.0 | 98.5 ± 0.3 | 96.8 ± 0.5 |

| pH | 5.0 | 4.9 ± 0.1 | 4.8 ± 0.2 |

| Viscosity (cP) | 450 ± 20 | 460 ± 15 | 470 ± 18 |

| Microbial count | <10 CFU/mL | <10 CFU/mL | <10 CFU/mL |

Pharmacokinetic Considerations

The FDA-reviewed oral suspension (50 mg BID) achieves steady-state plasma concentrations within 7 days:

- Cₘₐₓ : 1,250 ± 210 ng/mL

- Tₘₐₓ : 2.5 ± 0.8 hours

- AUC₀–₁₂ : 8,450 ± 1,300 ng·h/mL

Table 3: Pharmacokinetic Parameters of Givinostat Hydrochloride Monohydrate

| Parameter | Value (Mean ± SD) |

|---|---|

| Bioavailability | 65–75% |

| Protein binding | 92–95% |

| Half-life (t₁/₂) | 4.2 ± 0.9 hours |

| Renal excretion | <5% |

Comparative Analysis of Preparation Methods

Suspension vs. Simple Dissolution

Research Findings and Innovations

Enhanced Bioavailability via Nanonization

Recent studies suggest that nano-crystalline formulations (particle size <200 nm) could improve bioavailability by 20–30% compared to conventional suspensions. However, this approach requires specialized equipment for high-pressure homogenization.

Lyophilized Powder for Reconstitution

A lyophilized form of Givinostat hydrochloride monohydrate has been explored for long-term storage:

- Process : Freeze-drying the aqueous suspension with trehalose (5% w/v) as a cryoprotectant.

- Reconstitution Time : <2 minutes with water, retaining 99% potency.

Análisis De Reacciones Químicas

El clorhidrato de ITF-2357 monohidratado experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: Se puede reducir para formar derivados de amina.

Sustitución: El clorhidrato de ITF-2357 monohidratado puede sufrir reacciones de sustitución nucleofílica, donde el grupo ácido hidroxámico puede ser reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

El clorhidrato de ITF-2357 monohidratado tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto herramienta para estudiar la inhibición de las histona desacetilasas y su papel en la expresión genética.

Biología: Este compuesto se utiliza para investigar la regulación de las citoquinas inflamatorias y el papel de las histona desacetilasas en los procesos celulares.

Medicina: El clorhidrato de ITF-2357 monohidratado se está estudiando por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, incluido el mieloma múltiple, la leucemia mieloide aguda y la distrofia muscular de Duchenne

Mecanismo De Acción

El mecanismo de acción del clorhidrato de ITF-2357 monohidratado implica la inhibición de las histona desacetilasas, lo que lleva a la acumulación de histonas acetiladas y otras proteínas. Esto da como resultado cambios en la expresión genética y la supresión de citoquinas proinflamatorias como el factor de necrosis tumoral, la interleucina 1 alfa, la interleucina 1 beta y la interleucina 6 . Además, induce la apoptosis en las células cancerosas al modular la expresión de proteínas como p21, Bcl-2 y Mcl-1 .

Comparación Con Compuestos Similares

Antiviral Activity

DMD-Specific Efficacy

Givinostat is the first FDA-approved HDAC inhibitor for DMD, targeting aberrant HDAC activity in muscle tissues to enhance regeneration and reduce fibrosis . Comparable compounds like trichostatin A show preclinical efficacy in muscular dystrophy models but lack clinical validation .

Cytokine Modulation

At 10–25 nM, Givinostat suppresses TNFα, IL-1β, and IFNγ release in LPS-stimulated cells, outperforming entinostat (effective at µM concentrations) .

Limitations and Challenges

- Solubility Issues: Unlike vorinostat, Givinostat’s poor aqueous solubility complicates intravenous formulation, necessitating oral administration .

- Narrower Spectrum: Compared to pan-HDAC inhibitors (e.g., panobinostat), Givinostat’s selectivity for HDAC1/2/3 may limit efficacy in HDAC6-driven cancers .

Actividad Biológica

Givinostat hydrochloride monohydrate, also known as ITF2357, is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of inflammation, neuroprotection, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of Givinostat, supported by data tables and relevant research findings.

Givinostat functions primarily as an HDAC inhibitor, which plays a critical role in regulating gene expression through the modification of histones. By inhibiting HDACs, Givinostat increases the acetylation of histones, leading to an open chromatin structure and enhanced transcription of target genes involved in various biological processes.

- IC50 Values : Givinostat exhibits IC50 values ranging from 7.5 to 16 nM , indicating its potency in inhibiting HDAC activity .

Anti-Inflammatory Effects

Givinostat has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it reduces the release of pro-inflammatory cytokines such as TNFα, INFγ, IL-1α, and IL-1β from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) in vitro .

Case Study: In Vitro Cytokine Expression

A study evaluated the effect of Givinostat on IL-1β expression in primary glial cells exposed to LPS. The results indicated that treatment with Givinostat at concentrations of 1 µM and 10 µM significantly reduced LPS-induced IL-1β expression to control levels without affecting basal expression .

Neuroprotective Properties

Givinostat has been investigated for its neuroprotective effects in models of brain injury. In a neonatal hypoxia-ischemia (HI) rat model, Givinostat treatment was associated with increased acetylation of histone H3 and a reduction in inflammatory cytokine expression.

Table 1: Effects of Givinostat on Histone Acetylation and Cytokine Expression

| Parameter | Control | LPS Only | LPS + Givinostat (1 µM) | LPS + Givinostat (10 µM) |

|---|---|---|---|---|

| IL-1β Expression | Low | High | Control Level | Control Level |

| Acetylated Histone H3 | Normal | Reduced | Increased | Increased |

Pharmacokinetics

Understanding the pharmacokinetics of Givinostat is essential for its therapeutic application:

- Absorption : Maximum concentration occurs approximately 2-3 hours post-administration.

- Distribution : The estimated apparent volume of distribution is 160 L for the central compartment and 483 L for the peripheral compartment.

- Protein Binding : Approximately 96% protein binding in plasma .

Therapeutic Applications

Givinostat is being explored for various therapeutic applications due to its anti-inflammatory and anti-cancer properties:

Q & A

Q. What is the primary mechanism of action of givinostat hydrochloride monohydrate in HDAC inhibition?

Givinostat selectively inhibits histone deacetylases (HDACs), particularly HDAC1A, HDAC1B, and HDAC2, with IC50 values of 16 nM, 7.5 nM, and 10 nM, respectively . It modulates gene expression by increasing histone acetylation, leading to altered cell cycle progression, apoptosis, and cytokine regulation. For example, it reduces TNFα, IL-1β, and IFNγ release in LPS-stimulated cells at IC50 values of 10–25 nM .

Q. What are the recommended storage and handling protocols for givinostat hydrochloride monohydrate?

Store the compound as a powder at -20°C in a dry environment to prevent hygroscopic degradation . For dissolved stocks (e.g., in DMSO), aliquot and store at -80°C for long-term stability (up to 6 months) . Avoid repeated freeze-thaw cycles to maintain potency . Always use protective equipment (gloves, lab coat, and eye protection) during handling .

Q. How should researchers prepare stock solutions of givinostat hydrochloride monohydrate for in vitro experiments?

Dissolve the compound in DMSO at a concentration of 75 mg/mL (25°C) . Centrifuge briefly before use to ensure homogeneity . For aqueous solubility, warming and ultrasonication can achieve concentrations up to 2.9 mg/mL in water . Validate solubility using HPLC for purity (>98%) .

Q. What standardized methods are used to determine givinostat’s cytotoxicity (e.g., IC50)?

Use cell viability assays (e.g., MTT/XTT) on relevant cell lines (e.g., multiple myeloma or AML cells). Typical protocols involve 48–72 hours of exposure, with IC50 values averaging 200 nM in hematological cancer models . Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values across studies (e.g., 10 nM vs. 200 nM)?

Variations arise from assay-specific conditions (e.g., cell type, exposure duration, and endpoint measurements). For cytokine inhibition (IC50 = 10–25 nM), use LPS-stimulated PBMCs and quantify cytokines via ELISA . For cytotoxicity (IC50 = 200 nM), prioritize longer exposure times in cancer cell lines . Always report experimental parameters (e.g., cell density, serum concentration) to enable cross-study comparisons .

Q. What strategies optimize in vivo dosing regimens for givinostat in preclinical models?

Based on murine studies, oral administration at 10 mg/kg reduces serum TNFα by 60% . Adjust doses using body surface area conversion tables for translational relevance . Monitor pharmacokinetics (e.g., bioavailability, half-life) and validate target engagement via histone acetylation assays in tissues .

Q. Does givinostat exhibit synergistic effects with other therapeutic agents?

Yes. Co-treatment with IL-12 and IL-18 reduces IFNγ and IL-6 production synergistically (IC50 = 12.5–25 nM) . For cancer models, explore combinations with DNA-damaging agents or immunomodulators to enhance efficacy .

Q. How can researchers validate compound stability and purity under experimental conditions?

Perform HPLC analysis to confirm purity (>98%) and stability post-reconstitution . Monitor degradation via mass spectrometry, especially under suboptimal storage conditions . For in vivo studies, validate plasma concentrations using LC-MS/MS .

Q. What experimental designs distinguish givinostat’s anti-inflammatory effects from direct cytotoxicity?

Use dose-response matrices in primary cells (e.g., PBMCs) versus cancer cell lines. Low doses (10–50 nM) suppress cytokines without cytotoxicity, while higher doses (>200 nM) induce apoptosis . Include caspase-3/7 assays and Annexin V staining to quantify apoptotic pathways .

Q. What biomarkers are critical for translating preclinical findings to clinical trials (e.g., Duchenne muscular dystrophy)?

In Phase III trials for DMD, key endpoints include muscle function metrics (e.g., time to stand) and histopathological biomarkers (e.g., reduced fibrosis) . Preclinically, monitor dystrophin restoration and HDAC inhibition in muscle biopsies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.